Manganese bis(trifluoromethanesulfonate)
Overview
Description
Manganese bis(trifluoromethanesulfonate), also known as manganese triflate, is used as a catalyst in organic synthesis for the oxidation of various hydrocarbons, epoxidation, and C-H oxidation reactions .
Synthesis Analysis
The synthesis of Manganese bis(trifluoromethanesulfonate) involves the addition of anhydrous trifluoromethanesulfonic acid to manganese metal under argon. The mixture is then stirred vigorously while heated to 60°C under nitrogen for 2 hours. After cooling, the suspension is filtered, and the volume of the filtrate is reduced to 20 mL. The addition of 160 mL of dry ether precipitates the white hygroscopic manganese (II) salt .Molecular Structure Analysis
The molecular formula of Manganese bis(trifluoromethanesulfonate) is C2F6MnO6S2 . The InChI string is 1S/2CHF3O3S.Mn/c22-1(3,4)8(5,6)7;/h2(H,5,6,7);/q;;+2/p-2 .Chemical Reactions Analysis
Manganese bis(trifluoromethanesulfonate) is used as a catalyst in organic synthesis for the oxidation of various hydrocarbons, epoxidation, and C-H oxidation reactions .Physical And Chemical Properties Analysis
Manganese bis(trifluoromethanesulfonate) is a white powder with a melting point greater than 400°C. It is soluble in acetonitrile, slightly soluble in alcohol, and insoluble in acetone and ether at room temperature .Scientific Research Applications
Catalyst in Organic Synthesis
Manganese bis(trifluoromethanesulfonate), also known as manganese triflate, is used as a catalyst in organic synthesis . It plays a crucial role in the oxidation of various hydrocarbons .
Epoxidation Reactions
Manganese bis(trifluoromethanesulfonate) is used as a catalyst in the epoxidation of olefins . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which is a cyclic ether with three ring atoms.
C-H Oxidation Reactions
Manganese bis(trifluoromethanesulfonate) is also used in C-H oxidation reactions . These reactions involve the conversion of a C-H bond into a C-O, C-N, or C-C bond, which is a key step in the functionalization of hydrocarbons.
Preparation of Manganese Complexes
The solubility of Manganese bis(trifluoromethanesulfonate) in acetone, ether, and anhydrous acetonitrile makes it useful for the preparation of manganese complexes with various ligands . These complexes can be used in a variety of applications, including catalysis and materials science.
Biginelli Reactions
Manganese bis(trifluoromethanesulfonate) can be used as a catalyst in Biginelli reactions . The Biginelli reaction is a multi-component reaction that leads to the formation of 3,4-dihydropyrimidin-2(1H)-ones, which are key structures in many biologically active compounds.
Methanolysis
Manganese bis(trifluoromethanesulfonate) can be used as a catalyst in methanolysis reactions . Methanolysis is a process where a substance is broken down by reaction with methanol.
Safety and Hazards
Mechanism of Action
Target of Action
Manganese bis(trifluoromethanesulfonate), also known as manganese triflate, primarily targets various hydrocarbons in organic synthesis . It acts as a catalyst, facilitating the oxidation of these hydrocarbons .
Mode of Action
The compound interacts with its targets (hydrocarbons) through oxidation reactions . It is particularly used for epoxidation and C-H oxidation reactions . The oxidation process involves the transfer of electrons from the hydrocarbon to the manganese triflate, resulting in the conversion of the hydrocarbon to a different compound .
Biochemical Pathways
It is known that the compound plays a crucial role in the oxidation of hydrocarbons, which are key components of many biochemical pathways .
Result of Action
The primary result of manganese triflate’s action is the oxidation of various hydrocarbons . This can lead to the formation of new compounds, depending on the specific hydrocarbon involved and the conditions of the reaction .
Action Environment
The action, efficacy, and stability of manganese triflate can be influenced by various environmental factors. For instance, it is recommended to use the compound in a well-ventilated area . Additionally, the compound is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to certain environmental conditions such as oxygen exposure or extreme temperatures.
properties
IUPAC Name |
manganese(2+);trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Mn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYNLDRKZOOEDN-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mn+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6MnO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese bis(trifluoromethanesulfonate) | |
CAS RN |
55120-76-8 | |
Record name | Manganese bis(trifluoromethanesulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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